2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
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Overview
Description
2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is a chemical compound that serves as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is commonly used in the field of medicinal chemistry and drug development due to its ability to impact the 3D orientation of bifunctional protein degraders, thereby optimizing drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and hydrogenation.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group is added through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient protein degradation .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Another semi-flexible linker used in PROTAC® development.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Similar in structure but with different positional isomerism.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride is unique due to its specific positioning of the piperidine and phenyl groups, which provides an optimal balance of flexibility and rigidity. This balance is crucial for the effective formation of ternary complexes in PROTAC® molecules, enhancing their efficacy in targeted protein degradation .
Properties
IUPAC Name |
2-(3-piperidin-4-ylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-9-6-11-2-1-3-13(10-11)12-4-7-14-8-5-12;/h1-3,10,12,14-15H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGGILOCSCZQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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